molecular formula C5H11ClO2S B2425632 Pentane-2-sulfonyl chloride CAS No. 59427-30-4

Pentane-2-sulfonyl chloride

Cat. No.: B2425632
CAS No.: 59427-30-4
M. Wt: 170.65
InChI Key: SWDKDEZOYSRUBC-UHFFFAOYSA-N
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Description

Pentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the second carbon of a pentane chain. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentane-2-sulfonyl chloride can be synthesized through several methods, including:

    Chlorosulfonation of Pentane: This involves the reaction of pentane with chlorosulfonic acid (HSO3Cl) under controlled conditions to yield this compound.

    Reaction with Thionyl Chloride: Another method involves the reaction of pentane-2-sulfonic acid with thionyl chloride (SOCl2), which results in the formation of this compound and sulfur dioxide (SO2) as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Pentane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pentane-2-sulfonic acid and hydrochloric acid (HCl).

    Reduction: It can be reduced to the corresponding sulfinyl or thiol compounds under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Acid or base catalysts are often used to facilitate these reactions.

    Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are typically employed to dissolve the reactants and control the reaction environment.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Thiols: Formed by the reaction with thiols.

Scientific Research Applications

Pentane-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which is essential in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: Sulfonyl derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: It is used in the modification of polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of pentane-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various sulfonyl derivatives. These reactions often proceed through a two-step mechanism:

    Nucleophilic Attack: The nucleophile attacks the sulfur atom, forming a tetrahedral intermediate.

    Elimination: The intermediate collapses, releasing a chloride ion and forming the final product.

Comparison with Similar Compounds

Pentane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity and applications.

    Toluene-4-sulfonyl Chloride: Another aromatic sulfonyl chloride with a methyl group attached to the benzene ring.

Uniqueness: this compound is unique due to its aliphatic structure, which imparts different reactivity and solubility properties compared to aromatic sulfonyl chlorides. Its longer carbon chain also provides more flexibility in synthetic applications.

Properties

IUPAC Name

pentane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDKDEZOYSRUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59427-30-4
Record name pentane-2-sulfonyl chloride
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